molecular formula C14H18N2O5 B029651 N2-Benzyloxycarbonyl-L-homoglutamine CAS No. 83793-19-5

N2-Benzyloxycarbonyl-L-homoglutamine

Cat. No.: B029651
CAS No.: 83793-19-5
M. Wt: 294.3 g/mol
InChI Key: DURMFLXRPFTILO-NSHDSACASA-N
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Description

Protected L-homoglutamine.

Scientific Research Applications

Peptide Synthesis and Modifications

N2-Benzyloxycarbonyl-L-homoglutamine is extensively utilized in peptide synthesis. A study by Liberek and Kasprzykowska (2009) demonstrated its use in understanding the side reactions of monoaminodicarboxylic acids in peptide synthesis. They found that during activation and coupling in peptide synthesis, N-benzyloxycarbonyl-L-homoglutamine undergoes minor conversion to nitrile by-products. The addition of N-hydroxybenzotriazole can eliminate the side-chain dehydration reaction that occurs during this process (Liberek & Kasprzykowska, 2009).

Enzymatic Reactions and Protein Synthesis

This compound plays a role in enzymatic reactions relevant to protein synthesis. Glass and Pelzig (1977) described its use in enzymatic peptide synthesis, where enzyme-labile protection was applied for carboxyl groups. They employed N-benzyloxycarbonyl derivatives of isoglutamine and isoasparagine in these reactions (Glass & Pelzig, 1977).

Properties

IUPAC Name

(2S)-6-amino-6-oxo-2-(phenylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5/c15-12(17)8-4-7-11(13(18)19)16-14(20)21-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H2,15,17)(H,16,20)(H,18,19)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DURMFLXRPFTILO-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40551703
Record name N~2~-[(Benzyloxy)carbonyl]-6-oxo-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40551703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83793-19-5
Record name N~2~-[(Benzyloxy)carbonyl]-6-oxo-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40551703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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